Ilaprazol
Übersicht
Beschreibung
Ilaprazole is a proton pump inhibitor used in the treatment of dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . It is known for its ability to inhibit gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining . Ilaprazole is available in various strengths, including 5, 10, and 20 milligrams .
Wissenschaftliche Forschungsanwendungen
Ilaprazole has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Ilaprazole is a proton pump inhibitor (PPI) . Its primary target is the H+/K+ ATPase enzyme , also known as the proton pump, located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Ilaprazole exerts its therapeutic effect by selectively and irreversibly blocking the proton pump . This inhibition prevents the exchange of H+ ions with K+ ions, thereby suppressing gastric acid secretion . The suppression of gastric acid secretion helps in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and duodenal ulcer .
Biochemical Pathways
Ilaprazole undergoes several metabolic pathways. The major metabolic pathway is sulfoxide reduction to ilaprazole sulfide, which occurs in human liver microsomes . Other pathways include monooxidation and sulfoxide oxidation . The metabolism of ilaprazole is mainly mediated by CYP450 .
Pharmacokinetics
The pharmacokinetics of ilaprazole are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that ilaprazole can cause an increase in the absorption of certain drugs, resulting in an increased serum concentration and potentially a worsening of adverse effects .
Result of Action
The inhibition of gastric acid secretion by ilaprazole leads to an increase in gastric pH, which alleviates symptoms and promotes healing in acid-related disorders . Clinical studies show that ilaprazole is at least as potent a PPI as omeprazole when taken in equivalent doses . It has been found to significantly prevent the development of reflux esophagitis .
Action Environment
The action of ilaprazole, like other PPIs, is influenced by the environment of the stomach. In the weakly acidic environment of the duodenum (pH ≈ 5.6), PPIs become unprotonated and can be effectively absorbed through enterocytes . After absorption, ilaprazole is transported through the blood system to the canaliculi of parietal cells, where it accumulates .
Safety and Hazards
Zukünftige Richtungen
Ilaprazole has shown promising results in the treatment of Helicobacter pylori infection. A study found that a 14-day high-dose ilaprazole-amoxicillin dual therapy demonstrated better efficacy in H. pylori eradication treatment and improved safety and compliance compared to bismuth quadruple therapy . This suggests that ilaprazole could potentially be considered as a first-line regimen for empirical treatment in the future .
Biochemische Analyse
Biochemical Properties
Ilaprazole plays a crucial role in biochemical reactions by selectively and irreversibly inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. Ilaprazole interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP3A4, which is involved in its metabolism . The interaction with CYP3A4 is essential for the clearance of ilaprazole from the body, highlighting its role in drug metabolism and potential drug-drug interactions .
Cellular Effects
Ilaprazole exerts its effects on various types of cells, primarily targeting gastric parietal cells where it inhibits the H+/K±ATPase enzyme . This inhibition leads to a decrease in gastric acid secretion, which can influence cell signaling pathways and gene expression related to acid production and secretion. Additionally, ilaprazole’s impact on cellular metabolism includes altering the pH balance within the stomach, which can affect the overall cellular environment and function .
Molecular Mechanism
The molecular mechanism of ilaprazole involves its binding to the H+/K±ATPase enzyme in gastric parietal cells, leading to irreversible inhibition . This binding prevents the enzyme from transporting hydrogen ions into the stomach lumen, thereby reducing acid secretion. Ilaprazole’s action is independent of the CYP2C19 enzyme, which differentiates it from other PPIs and contributes to its unique pharmacokinetic profile . The inhibition of H+/K±ATPase by ilaprazole is a key factor in its therapeutic efficacy for acid-related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, ilaprazole has demonstrated stability and sustained efficacy over time. Studies have shown that ilaprazole maintains its acid-suppressive effects for an extended period, providing long-lasting relief from acid-related symptoms . The degradation of ilaprazole is minimal, ensuring its effectiveness throughout the treatment duration. Long-term studies have indicated that ilaprazole does not significantly degrade in vitro or in vivo, maintaining its therapeutic potential .
Dosage Effects in Animal Models
In animal models, the effects of ilaprazole vary with different dosages. Lower doses of ilaprazole effectively reduce gastric acid secretion without causing significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and potential liver toxicity . The threshold for adverse effects is dose-dependent, and careful dosage management is essential to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
Ilaprazole undergoes metabolism primarily through sulfoxide reduction to ilaprazole sulfide, rather than sulfoxide oxidation . This metabolic pathway is catalyzed mainly by CYP3A4, highlighting the enzyme’s role in ilaprazole clearance . The metabolites of ilaprazole, including ilaprazole sulfide and its oxidative products, are excreted in urine and feces . The nonenzymatic reduction of ilaprazole is a significant pathway, contributing to its overall metabolic profile .
Transport and Distribution
Ilaprazole is transported and distributed within cells and tissues through various mechanisms. It selectively accumulates in gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of ilaprazole is influenced by its physicochemical properties, including its partition coefficient and particle size . These properties facilitate its effective localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
Ilaprazole’s subcellular localization is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme . The compound’s structure allows it to interact with specific compartments within the cells, ensuring its precise action on the proton pump. Post-translational modifications and targeting signals may also play a role in directing ilaprazole to its site of action, optimizing its inhibitory effects on acid secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ilaprazole is synthesized through a series of chemical reactions involving the formation of a thioether intermediate . The synthetic route typically involves the following steps:
Formation of the Thioether Intermediate: This step involves the reaction of 4-methoxy-3-methyl-2-pyridinylmethyl chloride with sodium sulfide to form the thioether intermediate.
Oxidation: The thioether intermediate is then oxidized using hydrogen peroxide to form the sulfoxide derivative.
Cyclization: The sulfoxide derivative undergoes cyclization with 1H-pyrrole-1-carboxamide to form Ilaprazole.
Industrial Production Methods
The industrial production of Ilaprazole involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The method does not require special equipment and avoids the use of toxic solvents like chloroform .
Analyse Chemischer Reaktionen
Types of Reactions
Ilaprazole undergoes several types of chemical reactions, including:
Oxidation: Ilaprazole can be oxidized by hydrogen peroxide, leading to the formation of degradation products.
Reduction: The sulfoxide group in Ilaprazole can be reduced back to the thioether form under certain conditions.
Substitution: Ilaprazole can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various degradation products and intermediates that can be further processed to obtain Ilaprazole .
Vergleich Mit ähnlichen Verbindungen
Ilaprazole is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole . Some of the unique features of Ilaprazole include:
Extended Plasma Half-Life: Ilaprazole has a longer plasma half-life compared to other proton pump inhibitors, leading to prolonged acid suppression.
Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
- Pantoprazole
Ilaprazole stands out due to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable option for the treatment of gastric acid-related disorders.
Eigenschaften
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRXCXABAPSOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870115 | |
Record name | Ilaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-36-2 | |
Record name | Ilaprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilaprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.